molecular formula C9H9N3O2 B8711790 3-(Dimethylamino)-5-nitrobenzonitrile CAS No. 90405-50-8

3-(Dimethylamino)-5-nitrobenzonitrile

Cat. No. B8711790
M. Wt: 191.19 g/mol
InChI Key: FKSQJAZHZJACHB-UHFFFAOYSA-N
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Patent
US08080568B1

Procedure details

3-Bromo-N,N-dimethyl-5-nitroaniline (1.73 g, 7.06 mmol) (prepared according to the method described in J. Org. Chem. 60: 5091-5103 (2003)), pyridine (24 mL), and CuCN (1.26 g, 2.14 mmol) were added to a dry sealed tube. The mixture was heated at 220° C. with stirring for 3.5 h. The reaction mixture was allowed to cool to 100° C., poured into a flask containing a mixture of aqueous ammonia (100 mL) and water (100 mL), and extracted with EtOAc (2×100 mL). The EtOAc solution was washed with diluted ammonia solution (100 mL), water (100 mL) and brine (100 mL) successively, dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 3-(dimethylamino)-5-nitrobenzonitrile (0.44 g, 33%) as an orange solid. 1H NMR (400 MHz, CDCl3): δ 7.74 (dd, 1H, J=2.0, 1.2 Hz), 7.65 (t, 1H, J=2.2 Hz), 7.11 (dd, 1H, J=2.4, 1.2 Hz), 3.10 (s, 6H).
Name
3-Bromo-N,N-dimethyl-5-nitroaniline
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[N:5]([CH3:7])[CH3:6].[N:14]1C=CC=C[CH:15]=1.C([Cu])#N.N>O>[CH3:6][N:5]([CH3:7])[C:4]1[CH:3]=[C:2]([CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=1)[C:15]#[N:14]

Inputs

Step One
Name
3-Bromo-N,N-dimethyl-5-nitroaniline
Quantity
1.73 g
Type
reactant
Smiles
BrC=1C=C(N(C)C)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
CuCN
Quantity
1.26 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
with stirring for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 100° C.
ADDITION
Type
ADDITION
Details
poured into a flask
ADDITION
Type
ADDITION
Details
containing
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The EtOAc solution was washed with diluted ammonia solution (100 mL), water (100 mL) and brine (100 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of EtOAc and hexane as eluent

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CN(C=1C=C(C#N)C=C(C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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